

# Application Notes and Protocols: Cleavable Crosslinkers in Structural Biology

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## Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool in structural biology for elucidating protein-protein interactions (PPIs) and mapping the three-dimensional structures of proteins and protein complexes.[1][2][3][4] Cleavable crosslinkers are a pivotal class of reagents in this field, offering significant advantages over non-cleavable counterparts by simplifying the identification of crosslinked peptides and enhancing the confidence of data analysis.[5][6][7][8] These reagents contain a labile bond that can be broken under specific conditions, allowing for the separation of the crosslinked peptides during mass spectrometry analysis.[9] This unique feature facilitates the unambiguous identification of interacting residues and provides crucial distance constraints for structural modeling.[10]

This document provides a comprehensive overview of the applications of cleavable crosslinkers in structural biology, including detailed application notes and experimental protocols tailored for researchers, scientists, and drug development professionals.

## Types of Cleavable Crosslinkers

Cleavable crosslinkers can be categorized based on the nature of their cleavable bond. The choice of crosslinker depends on the specific application, the complexity of the sample, and the

available instrumentation.[6]

1. Mass Spectrometry (MS)-Cleavable Crosslinkers: These are the most widely used type of cleavable crosslinkers in structural proteomics.[6] They possess a bond that is stable during biochemical manipulations but fragments predictably in the gas phase during tandem mass spectrometry (MS/MS) analysis, typically by collision-induced dissociation (CID).[11] This fragmentation pattern generates characteristic reporter ions or signature mass shifts, which greatly simplifies the identification of crosslinked peptides from complex spectra.[6][11]

- Sulfoxide-containing: Crosslinkers like DSSO (disuccinimidyl sulfoxide) contain a sulfoxide bond that cleaves upon CID, leaving a characteristic mass modification on the constituent peptides.[6]
- Urea-based: Reagents such as DSBU (disuccinimidyl dibutyric urea) feature a urea linkage that fragments in the gas phase, producing distinct signatures for crosslink identification.[1][4][6][11]
- Imide-based: A newer class of crosslinkers, such as DSSI (disuccinimidyl disuccinic imide), offers MS-cleavability and the potential for incorporating affinity tags.[12]

2. Photocleavable Crosslinkers: These crosslinkers incorporate a photolabile group, often an ortho-nitrobenzyl ether, that can be cleaved by exposure to UV light.[13][14] This allows for the controlled release of crosslinked species, which can be advantageous for enrichment strategies and for studying dynamic interactions.[9][14][15] Photo-thiol-reactive crosslinkers like 1,3-diallylurea (DAU) have also been developed.[5][8]

3. Disulfide-containing Crosslinkers: These reagents contain a disulfide bond that can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[9] They are commonly used for applications where the release of the crosslinked proteins is desired after initial analysis or for enrichment purposes.[9]

4. Acid-Cleavable Crosslinkers: These linkers possess a bond, such as an acetal or hydrazone, that is labile under acidic conditions.[16][17][18] This type of cleavage is often employed in drug delivery systems but can also be utilized in structural biology workflows where controlled release at low pH is beneficial.[16][17][18]

## Quantitative Data Summary

The selection of a crosslinker is a critical step in any XL-MS experiment. The following tables summarize key quantitative data for commonly used cleavable crosslinkers to aid in this selection process.

Table 1: Properties of Common MS-Cleavable Crosslinkers

Crosslinker	Reactive Group	Spacer Arm Length (Å)	Cleavage Method	Key Features
DSSO (Disuccinimidyl sulfoxide)	NHS ester (Amine-reactive)	10.1	CID (MS/MS)	Sulfoxide-based, generates characteristic peptide fragments.
DSBU (Disuccinimidyl dibutyric urea)	NHS ester (Amine-reactive)	12.5	CID (MS/MS)	Urea-based, produces distinct doublets in MS/MS spectra. <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[6]</a>
BMSO (Bismaleimido sulfoxide)	Maleimide (Sulfhydryl-reactive)	13.9	CID (MS/MS)	Targets cysteine residues.
DHSO (Dihydrazide sulfoxide)	Hydrazide (Carboxyl-reactive)	11.2	CID (MS/MS)	Reacts with aspartic and glutamic acids.
PIR Linkers (Protein Interaction Reporter)	NHS ester (Amine-reactive)	Variable	CID/UV	Releases a reporter ion upon cleavage for easy identification. <a href="#">[6]</a> <a href="#">[10]</a>
DSSI (Disuccinimidyl disuccinic imide)	NHS ester (Amine-reactive)	Variable	CID (MS/MS)	Imide-based, allows for incorporation of affinity tags. <a href="#">[12]</a>

Table 2: Properties of Other Cleavable Crosslinkers

Crosslinker Type	Example	Reactive Group	Spacer Arm Length (Å)	Cleavage Condition
Photocleavable	o-Nitrobenzyl based	NHS ester, etc.	Variable	UV light (e.g., 365 nm)[13][14]
Disulfide-containing	DTSSP, Sulfo-LC-SPDP	NHS ester, Pyridyldithiol	12.0, 15.7	Reducing agents (DTT, TCEP)[9]
Acid-cleavable	Hydrazone-based	NHS ester, Hydrazide	Variable	Low pH (e.g., pH 4-5)[16][18]

## Applications in Structural Biology

Cleavable crosslinkers have become indispensable for a range of applications in structural biology, from mapping large-scale protein interaction networks to refining high-resolution structures of protein complexes.

- 1. Mapping Protein-Protein Interactions (PPIs):** XL-MS with cleavable crosslinkers is a powerful method for identifying both stable and transient PPIs within their native cellular context.[2][6] The ability to perform in-vivo crosslinking allows for the capture of interactions that might be lost during traditional biochemical purification methods.[2][10] The simplified data analysis afforded by cleavable linkers is particularly crucial for deciphering complex interaction networks in whole-cell lysates or organelles.[6]
- 2. Elucidating 3D Structures of Proteins and Complexes:** The distance constraints derived from XL-MS experiments provide valuable information for the structural determination and validation of proteins and protein complexes.[1][3] These low-resolution structural data can be integrated with high-resolution techniques like X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy (cryo-EM) to build and refine atomic models.[1][4]
- 3. Studying Conformational Changes:** By comparing the crosslinking patterns of a protein or complex in different functional states, it is possible to map conformational changes and understand the dynamics of molecular machines.[6] Isotope-coded crosslinkers can be used for quantitative XL-MS to compare the abundance of specific crosslinks between different states.

## Experimental Protocols

The following sections provide detailed methodologies for key experiments using cleavable crosslinkers.

### Protocol 1: In-vitro Crosslinking of a Purified Protein Complex

**Objective:** To identify interacting subunits and map residue proximities in a purified protein complex.

**Materials:**

- Purified protein complex (e.g., 1-5 mg/mL) in a suitable buffer (e.g., HEPES, PBS, pH 7.4)
- MS-cleavable crosslinker (e.g., DSSO or DSBU) dissolved in anhydrous DMSO
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
- Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
- Reducing agent (e.g., 10 mM DTT)
- Alkylating agent (e.g., 55 mM iodoacetamide)
- Trypsin (mass spectrometry grade)
- Formic acid (FA)
- C18 desalting column

**Procedure:**

- **Crosslinking Reaction:**
  - Equilibrate the purified protein complex to the desired reaction buffer.

- Add the crosslinker solution to the protein complex at a specific molar excess (e.g., 25-50 fold molar excess of crosslinker to protein).
- Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C).
- Quenching:
  - Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.
  - Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.
- Protein Denaturation, Reduction, and Alkylation:
  - Denature the crosslinked proteins by adding denaturing buffer.
  - Reduce disulfide bonds by adding DTT and incubating for 30 minutes at 37°C.
  - Alkylate free cysteine residues by adding iodoacetamide and incubating for 20 minutes in the dark at room temperature.
- Enzymatic Digestion:
  - Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.
  - Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
- Sample Cleanup:
  - Acidify the digest with formic acid to a final concentration of 0.1-1%.
  - Desalt the peptide mixture using a C18 column according to the manufacturer's instructions.
  - Dry the purified peptides in a vacuum centrifuge.
- LC-MS/MS Analysis:

- Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% FA in water).
- Analyze the sample by LC-MS/MS using an instrument capable of CID or HCD fragmentation. The acquisition method should be optimized for the detection of the specific signature ions or mass shifts produced by the cleavable crosslinker.[6]

## Protocol 2: Enrichment of Crosslinked Peptides

Objective: To increase the identification rate of crosslinked peptides, which are often low in abundance.[19][20][21]

### Method 1: Size Exclusion Chromatography (SEC)

- After enzymatic digestion and desalting, reconstitute the peptide mixture in an SEC-compatible buffer.
- Inject the sample onto an SEC column suitable for peptide separation.
- Collect fractions based on the elution profile. Crosslinked peptides, being larger, will typically elute in earlier fractions than linear peptides.[22]
- Analyze the enriched fractions by LC-MS/MS.

### Method 2: Strong Cation Exchange (SCX) Chromatography

- After digestion and desalting, load the peptide mixture onto an SCX column or spin tip.[1][20][21]
- Wash the column to remove unbound peptides.
- Elute the peptides using a step gradient of increasing salt concentration (e.g., KCl or NaCl). Crosslinked peptides, having a higher charge state, will elute at higher salt concentrations.[20]
- Desalt the fractions and analyze by LC-MS/MS.

### Method 3: Affinity Purification (for tagged crosslinkers)

- If using a crosslinker with an affinity tag (e.g., biotin, azide), incubate the digested peptide mixture with the corresponding affinity resin (e.g., streptavidin beads, alkyne-agarose).[6][12][19]
- Wash the resin extensively to remove non-specifically bound peptides.
- Elute the crosslinked peptides by cleaving the affinity linkage (if applicable) or by using a competitive eluent.
- Desalt and analyze the enriched sample by LC-MS/MS.

## Data Analysis

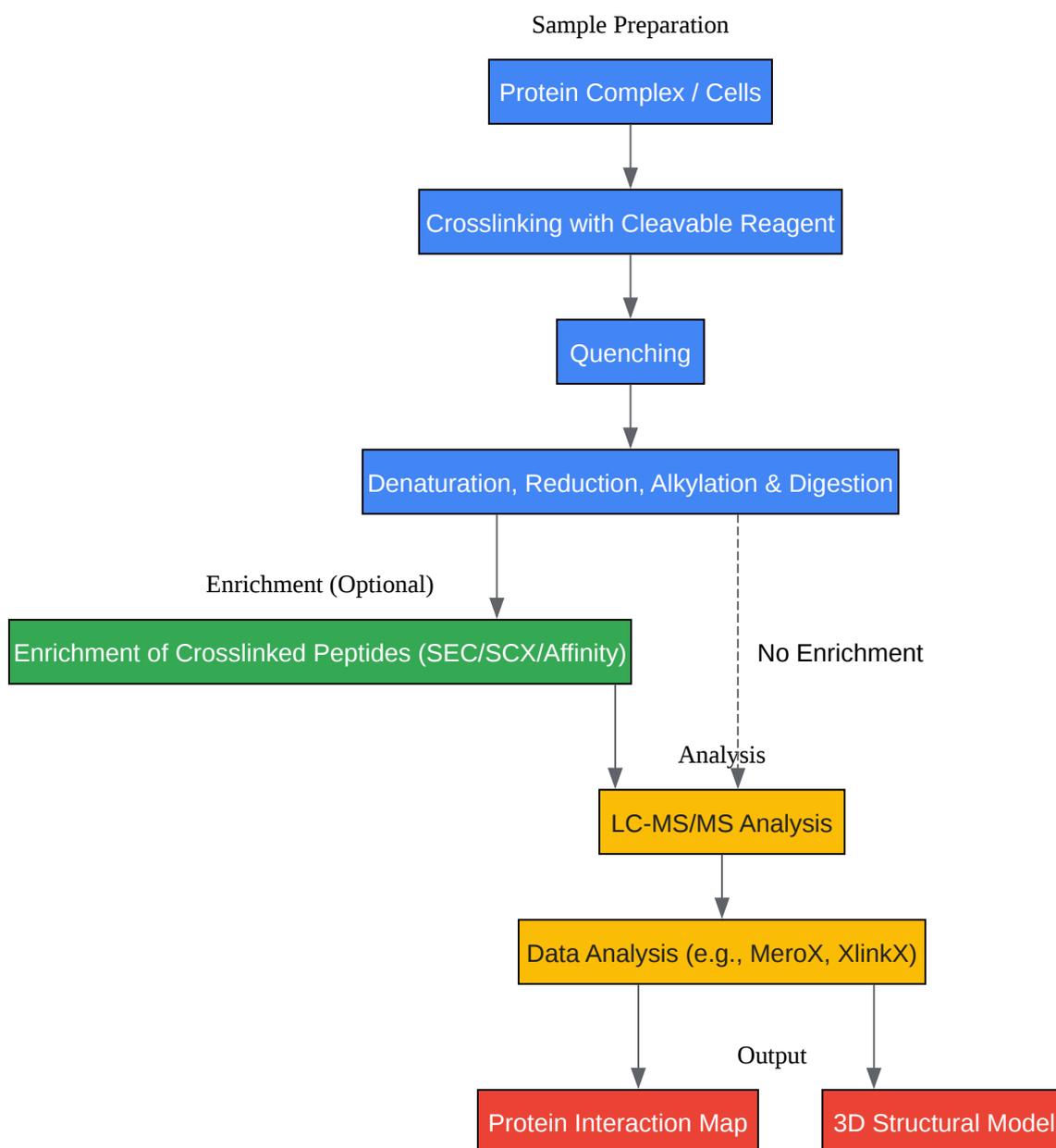
The analysis of XL-MS data requires specialized software that can interpret the complex fragmentation spectra of crosslinked peptides. For cleavable crosslinkers, the software must be able to recognize the characteristic fragmentation patterns.[6]

Table 3: Software for Analyzing Cleavable Crosslinker Data

Software	Key Features	Supported Crosslinkers	Reference
MeroX	User-friendly interface, supports various cleavable crosslinkers.	DSBU, DSSO, CDI, and others.	[1][4][23]
XlinkX (in Proteome Discoverer)	Integrated into the Thermo Scientific Proteome Discoverer platform.	Supports user-defined cleavable and non-cleavable linkers.	[6][19][20][24]
Kojak	Efficient analysis of chemically crosslinked protein complexes.	Supports a variety of crosslinkers.	[1]
StavroX	Analysis of crosslinked products in protein interaction studies.	General purpose, can be configured for different linkers.	[1]

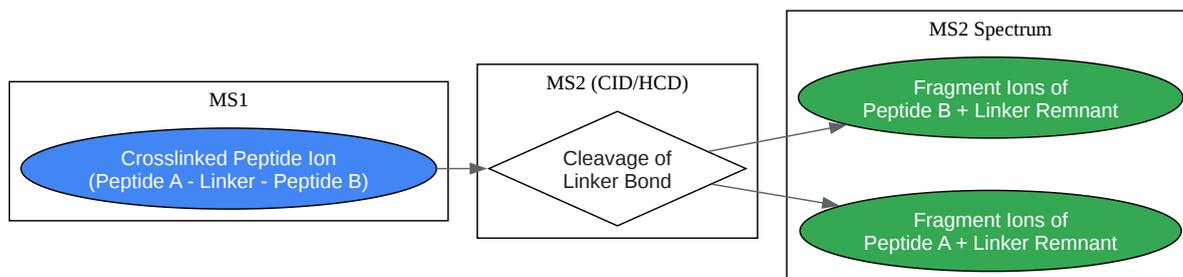
## Visualizations

The following diagrams illustrate key workflows and concepts in the application of cleavable crosslinkers.



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Caption: General experimental workflow for XL-MS using cleavable crosslinkers.



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Caption: Principle of MS-cleavable crosslinker fragmentation in the mass spectrometer.

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